6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole 6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18746614
InChI: InChI=1S/C10H7ClN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H
SMILES:
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63 g/mol

6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole

CAS No.:

Cat. No.: VC18746614

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole -

Specification

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
IUPAC Name 6-chloro-3-(2-nitroethenyl)-1H-indole
Standard InChI InChI=1S/C10H7ClN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H
Standard InChI Key AJSOAMODRCFPIG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)NC=C2C=C[N+](=O)[O-]

Introduction

Structural Analysis and Nomenclature

The systematic name 6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole describes a bicyclic aromatic system fused with a pyrrole ring (indole core). Key features include:

  • Chlorine substitution at the 6-position of the benzene ring.

  • (1E)-2-nitroethenyl group at the 3-position, introducing a nitro-functionalized alkene with an E (trans) configuration.

The E configuration of the nitroethenyl group suggests steric and electronic influences on reactivity, potentially affecting intermolecular interactions in biological systems or polymerization tendencies. Comparable nitrovinyl-substituted indoles, such as 3-nitro-1H-indole derivatives, are known to exhibit unique photophysical properties and serve as intermediates in heterocyclic synthesis .

Synthetic Pathways for Related Indole Derivatives

While no direct synthesis for 6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole is documented, analogous compounds provide insight into plausible routes:

Chlorination Strategies

Chlorine atoms are often incorporated via electrophilic aromatic substitution (EAS). For 6-chloro-substituted indoles, directed ortho-metallation or regioselective chlorination using reagents like N-chlorosuccinimide (NCS) could be employed.

Physicochemical Properties (Inferred)

Based on structurally similar compounds :

PropertyEstimated Value/Description
Molecular FormulaC₁₀H₆ClN₂O₂
Molecular Weight236.62 g/mol
Melting Point180–185°C (predicted)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Octanol-Water)~3.2 (indicating moderate lipophilicity)

The nitroethenyl group likely enhances electrophilicity, making the compound susceptible to nucleophilic attack at the β-position of the nitroalkene.

Challenges and Future Directions

The lack of empirical data for 6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole underscores the need for:

  • Synthetic Optimization: Developing regioselective methods for nitroethenyl incorporation.

  • Computational Modeling: Predicting reactivity and biological targets using DFT or molecular docking.

  • Biological Screening: Evaluating cytotoxicity, antimicrobial efficacy, and pharmacokinetic profiles.

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